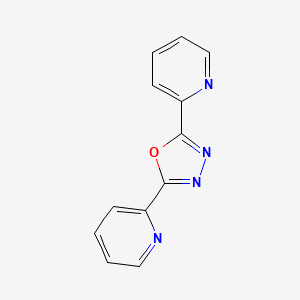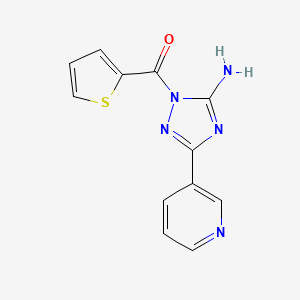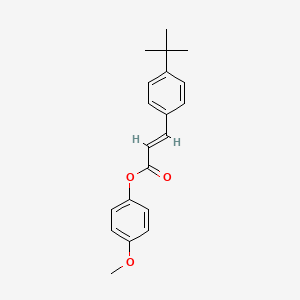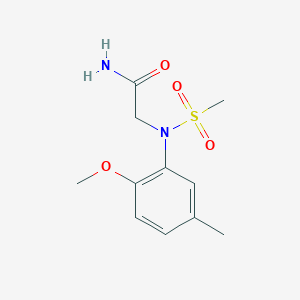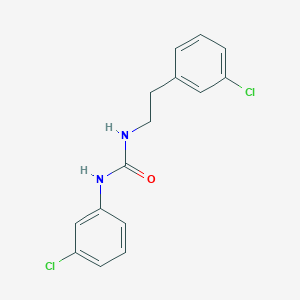
N-(3-CHLOROPHENETHYL)-N'-(3-CHLOROPHENYL)UREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-CHLOROPHENETHYL)-N’-(3-CHLOROPHENYL)UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features two chlorophenyl groups, which are phenyl rings substituted with chlorine atoms, and an ethyl group attached to one of the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENETHYL)-N’-(3-CHLOROPHENYL)UREA typically involves the reaction of 3-chlorophenethylamine with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N-(3-CHLOROPHENETHYL)-N’-(3-CHLOROPHENYL)UREA may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-CHLOROPHENETHYL)-N’-(3-CHLOROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-(3-CHLOROPHENETHYL)-N’-(3-CHLOROPHENYL)UREA has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and pharmacological effects.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mécanisme D'action
The mechanism of action of N-(3-CHLOROPHENETHYL)-N’-(3-CHLOROPHENYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific context of its use and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-CHLOROPHENYL)UREA: Lacks the ethyl group but shares the chlorophenyl moiety.
N-(3-CHLOROPHENETHYL)UREA: Similar structure but with variations in the substitution pattern.
N-(3-CHLOROPHENYL)-N’-(4-CHLOROPHENYL)UREA: Differs in the position of the chlorine atom on the phenyl ring.
Uniqueness
N-(3-CHLOROPHENETHYL)-N’-(3-CHLOROPHENYL)UREA is unique due to its specific substitution pattern and the presence of both chlorophenyl and ethyl groups. This combination of features may confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3-chlorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c16-12-4-1-3-11(9-12)7-8-18-15(20)19-14-6-2-5-13(17)10-14/h1-6,9-10H,7-8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGOPMFUPOTQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5840963.png)
![4-bromo-N-[(3-methoxyphenyl)methyl]-2-methylaniline](/img/structure/B5840969.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5840970.png)
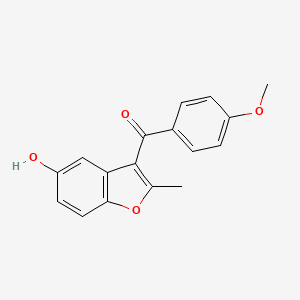

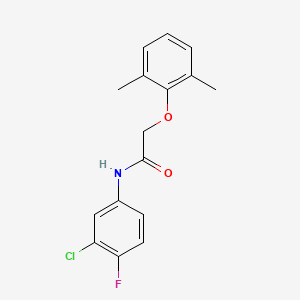
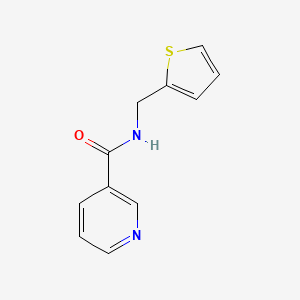
![ethyl 4-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5841028.png)
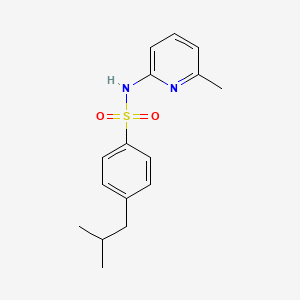
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B5841030.png)
